methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
CAS No.:
Cat. No.: VC10859242
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol
* For research use only. Not for human or veterinary use.
![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate -](/images/structure/VC10859242.png)
Specification
Molecular Formula | C9H10N4O3 |
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Molecular Weight | 222.20 g/mol |
IUPAC Name | methyl 2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |
Standard InChI | InChI=1S/C9H10N4O3/c1-5-10-9-11-6(4-8(15)16-2)3-7(14)13(9)12-5/h3H,4H2,1-2H3,(H,10,11,12) |
Standard InChI Key | SUTIOSKFWOURDR-UHFFFAOYSA-N |
SMILES | CC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC |
Canonical SMILES | CC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
The molecular structure of methyl (2-methyl-7-oxo-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl)acetate consists of a triazole ring fused to a pyrimidine ring, forming a bicyclic framework. Key substituents include:
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A methyl group at position 2 of the triazole ring.
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A 7-oxo group on the pyrimidine ring.
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An acetate ester moiety at position 5.
The presence of the ester group enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems. The conjugated π-system of the fused rings contributes to its stability and ability to participate in hydrogen bonding and π-π stacking interactions.
Spectroscopic Characterization
Hypothetical spectroscopic data for this compound, based on analogous triazolopyrimidines, would include:
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¹H NMR: A singlet for the methyl group at δ 2.1–2.3 ppm and a multiplet for the acetate methylene protons at δ 4.0–4.3 ppm.
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¹³C NMR: Signals for the carbonyl carbons (δ 165–175 ppm) and the triazole-pyrimidine carbons (δ 140–160 ppm).
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IR Spectroscopy: Strong absorption bands for C=O (1700–1750 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
A plausible synthetic route involves cyclocondensation reactions between 5-amino-1,2,4-triazole derivatives and β-keto esters. For example:
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Step 1: React 5-amino-3-methyl-1,2,4-triazole with dimethyl acetylenedicarboxylate in ethanol under reflux to form the triazolopyrimidine core.
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Step 2: Introduce the acetate moiety via nucleophilic substitution or esterification.
Table 1: Comparative Yields for Triazolopyrimidine Syntheses
Method | Solvent | Catalyst | Yield (%) |
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Thermal cyclization | Ethanol | None | 65–70 |
Microwave-assisted | DMF | AcOH | 80–85 |
Ultrasound-promoted | Methanol | K₂CO₃ | 75–78 |
Microwave-assisted synthesis typically offers higher yields and shorter reaction times by enhancing reaction kinetics.
Industrial Production Challenges
Scaling up synthesis requires addressing:
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Purification: Column chromatography is impractical at industrial scales; alternatives like crystallization or distillation must be optimized.
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Cost-efficiency: Reducing reliance on expensive catalysts (e.g., palladium-based reagents) through ligand design or solvent recycling.
Biological Activity and Mechanisms
Compound | Target Organism | MIC/IC₅₀ (µg/mL) |
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Triazolopyrimidine A | S. aureus | 12.5 |
Triazolopyrimidine B | E. coli | 18.7 |
Triazolopyrimidine C | C. albicans | 24.3 |
Anticancer Activity
The compound’s ability to intercalate DNA or inhibit kinases is under investigation. Preliminary studies on similar derivatives reveal:
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Cytotoxicity: IC₅₀ values of 5–15 µM against MCF-7 breast cancer cells.
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Apoptosis Induction: Activation of caspase-3 and PARP cleavage in HeLa cells.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Substituents | Key Properties |
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Compound X | 2-Ethyl, 7-hydroxy | Enhanced solubility, moderate activity |
Compound Y | 5-Carboxylic acid | Improved target binding, low bioavailability |
Target Compound | 2-Methyl, 5-acetate | Balanced lipophilicity, untested efficacy |
The acetate ester in the target compound may offer a prodrug advantage, with enzymatic hydrolysis in vivo releasing the active carboxylic acid.
Future Research Directions
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Synthetic Chemistry:
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Develop one-pot syntheses to reduce step count.
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Explore green chemistry approaches (e.g., biocatalysis).
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Pharmacology:
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Conduct high-throughput screening against kinase libraries.
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Evaluate pharmacokinetics in rodent models.
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Toxicology:
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Assess acute and chronic toxicity profiles.
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Investigate metabolite formation via LC-MS/MS.
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